4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate
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Overview
Description
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a phenyl group, a fluorobenzene moiety, and a propenyl linkage, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzoic acid with 4-hydroxybenzaldehyde, followed by a Wittig reaction to introduce the propenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the propenyl group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl benzoate
- 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-chlorobenzenecarboxylate
- 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-bromobenzenecarboxylate
Uniqueness
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO3/c23-19-11-9-18(10-12-19)22(25)26-20-13-6-16(7-14-20)8-15-21(24)17-4-2-1-3-5-17/h1-15H/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKYPIWPGGIALQ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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